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Compound of Interest

Potassium 4-
Compound Name:
bromobenzenesulfonate

Cat. No.: B1343616

An In-depth Technical Guide to Potassium 4-
bromobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of Potassium 4-bromobenzenesulfonate. It includes detailed experimental
protocols for its synthesis and purification, and explores its reactivity and potential applications
in organic synthesis and drug development.

Chemical Identity and Physical Properties

Potassium 4-bromobenzenesulfonate is the potassium salt of 4-bromobenzenesulfonic acid.
It is a white to off-white crystalline solid.[1] While specific quantitative data for some physical
properties are not readily available in the literature, a summary of its known and estimated
properties is provided below.

Table 1: Physical and Chemical Properties of Potassium 4-bromobenzenesulfonate
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Property Value Source/Comment

CAS Number 66788-58-7 [1]

Molecular Formula CeH4BrkOsS [1]

Molecular Weight 275.16 g/mol [1]

Appearance White to off-white solid [1]

Melting Point Data not available Typically high for ionic salts

- . . Decomposes at high
Boiling Point Data not available
temperatures

N Soluble in water and alcohol. o )
Solubility Quantitative data not available.

[1]

Spectral Data

Detailed spectral data for Potassium 4-bromobenzenesulfonate is not widely published.
However, based on the known spectra of analogous compounds such as 4-
bromobenzenesulfonic acid, its methyl ester, and other aryl sulfonates, the expected spectral
characteristics are outlined below.

Table 2: Predicted Spectral Data for Potassium 4-bromobenzenesulfonate
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Spectrum

Expected Chemical Shifts /| Bands

1H NMR (D20)

Two doublets in the aromatic region (approx.
7.5-7.9 ppm), characteristic of a 1,4-

disubstituted benzene ring.

13C NMR

Four signals in the aromatic region (approx.
120-145 ppm), with the carbon attached to the
bromine (ipso-carbon) shifted upfield due to the

heavy atom effect.

FTIR (KBr pellet)

Strong absorption bands corresponding to the
S=0 stretching of the sulfonate group (approx.
1200-1175 cm~t and 1060-1030 cm~1), and C-S
stretching (approx. 700-600 cm™1).

Experimental Protocols
Synthesis of Potassium 4-bromobenzenesulfonate

A common method for the synthesis of aryl sulfonic acids is the sulfonation of an aromatic ring.

The resulting sulfonic acid can then be neutralized with a base to form the corresponding salt.

Workflow for the Synthesis of Potassium 4-bromobenzenesulfonate

Bromobenzene
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Caption: Synthesis of Potassium 4-bromobenzenesulfonate.

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b1343616?utm_src=pdf-body
https://www.benchchem.com/product/b1343616?utm_src=pdf-body
https://www.benchchem.com/product/b1343616?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Detailed Methodology:

» Sulfonation: To a stirred solution of bromobenzene in a suitable solvent (e.g.,
dichloromethane), slowly add fuming sulfuric acid (oleum) at a controlled temperature
(typically 0-25 °C). The reaction is exothermic and should be monitored carefully.

e Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) until the starting material is consumed.

e Quenching: The reaction mixture is then carefully poured onto crushed ice to quench the
reaction and precipitate the 4-bromobenzenesulfonic acid.

» Neutralization: The precipitated sulfonic acid is filtered and washed with cold water. It is then
dissolved in a minimal amount of hot water and neutralized by the slow addition of a
stoichiometric amount of potassium hydroxide solution.

« |solation: The resulting solution is cooled to induce crystallization of the potassium 4-
bromobenzenesulfonate. The crystals are then collected by filtration, washed with a small
amount of cold ethanol, and dried under vacuum.

Purification by Recrystallization

For obtaining high-purity Potassium 4-bromobenzenesulfonate, recrystallization is a
standard procedure.

Workflow for Recrystallization

Crude Product
Pure Crystals Purified Product
Hot Solvent
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Caption: Purification via Recrystallization.
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Detailed Methodology:

e Dissolution: Dissolve the crude Potassium 4-bromobenzenesulfonate in a minimum
amount of a suitable hot solvent, such as a water-ethanol mixture.

o Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can
be added, and the solution briefly heated.

» Hot Filtration: While hot, filter the solution through a pre-heated funnel to remove any
insoluble impurities and activated charcoal.

o Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further
cooling in an ice bath to maximize crystal formation.

« |solation: Collect the purified crystals by filtration, wash with a small amount of the cold
recrystallization solvent, and dry thoroughly.

Chemical Reactivity and Applications in Drug
Development

Potassium 4-bromobenzenesulfonate possesses two reactive sites: the sulfonate group,
which can act as a leaving group, and the carbon-bromine bond, which can participate in cross-
coupling reactions. This dual reactivity makes it a versatile building block in organic synthesis,
particularly in the construction of complex molecules relevant to drug discovery.

Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-
heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions
such as the Suzuki-Miyaura coupling.

Logical Relationship in Suzuki-Miyaura Coupling
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Caption: Suzuki-Miyaura Cross-Coupling Reaction.

In a typical Suzuki-Miyaura reaction, Potassium 4-bromobenzenesulfonate can be coupled
with various organoboron reagents (e.g., arylboronic acids or esters) in the presence of a
palladium catalyst and a base to form biaryl structures.[2][3] These biaryl motifs are prevalent
in many biologically active compounds and approved drugs.

Reactivity of the Sulfonate Group

Aryl sulfonates are known to be good leaving groups in nucleophilic aromatic substitution
(SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing
groups. While the bromo-substituent is not strongly electron-withdrawing, under forcing
conditions or with strong nucleophiles, the sulfonate group could potentially be displaced.

Potential Applications in Drug Synthesis

The dual reactivity of Potassium 4-bromobenzenesulfonate allows for sequential
functionalization, making it a valuable intermediate in multi-step syntheses of drug candidates.
For instance, the bromine can first be utilized in a cross-coupling reaction to build a core
scaffold, and the sulfonate group could then be modified or used to improve the
physicochemical properties (e.g., solubility) of the final compound. While direct involvement in
signaling pathways is not documented, its utility as a synthetic intermediate in creating novel
chemical entities for biological screening is significant. For example, various
benzenesulfonamide derivatives have been synthesized and evaluated for their anti-
inflammatory, antimicrobial, and antioxidant activities.

Safety and Handling
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Potassium 4-bromobenzenesulfonate should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

Potassium 4-bromobenzenesulfonate is a versatile chemical intermediate with significant
potential in organic synthesis and drug discovery. Its dual reactivity allows for the construction
of complex molecular architectures. While some of its physical properties are not well-
documented, its chemical behavior can be reliably predicted based on the principles of organic
chemistry. This guide provides a foundational understanding for researchers and scientists
looking to utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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